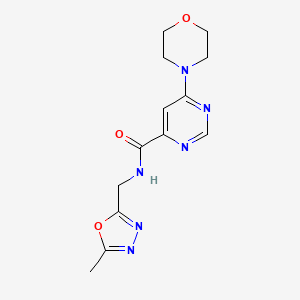

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O3/c1-9-17-18-12(22-9)7-14-13(20)10-6-11(16-8-15-10)19-2-4-21-5-3-19/h6,8H,2-5,7H2,1H3,(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUADVGDGFFYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the oxadiazole to the pyrimidine ring: This step often involves nucleophilic substitution reactions where the oxadiazole derivative reacts with a halogenated pyrimidine.

Introduction of the morpholine ring: The morpholine moiety can be introduced via nucleophilic substitution or through a coupling reaction with a suitable pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using high-yielding reactions, cost-effective reagents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring.

Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, leading to various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

Chemical Structure and Synthesis

The compound combines a 1,3,4-oxadiazole ring, a morpholine ring, and a pyrimidine carboxamide moiety. The synthesis typically involves several steps:

- Formation of the 1,3,4-Oxadiazole Ring : Achieved by cyclization of suitable hydrazides with carboxylic acid derivatives under dehydrating conditions.

- Attachment to Pyrimidine Ring : Involves nucleophilic substitution reactions where the oxadiazole derivative reacts with halogenated pyrimidines.

- Introduction of Morpholine : This moiety can be introduced via nucleophilic substitution or coupling reactions with suitable intermediates.

Chemistry

In chemical research, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide serves as a valuable building block for synthesizing more complex molecules. It exhibits diverse reactivity that aids in developing new materials and catalysts.

Biology

The compound has shown promise as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development and biochemical studies. For instance, studies have indicated significant cytotoxicity against several human cancer cell lines .

Table 1: Anticancer Activity Against Human Cell Lines

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

| HOP-92 | 67.55 |

| MDA-MB-231 | 56.53 |

Medicine

In medical research, the focus is on exploring the therapeutic potential of this compound in treating bacterial infections and certain types of cancer. Its unique mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, leading to inhibition or modulation of biological pathways .

Industry

Industrially, this compound is utilized in developing new pharmaceuticals and agrochemicals due to its stability and reactivity. It serves as an intermediate in chemical synthesis processes.

Case Study 1: Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as an effective anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations indicated that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments .

Mechanism of Action

The mechanism by which N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

- N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

- N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-piperidinopyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a more effective candidate for various applications.

This detailed overview provides a comprehensive understanding of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide, highlighting its synthesis, reactivity, applications, and unique features

Biological Activity

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 246.26 g/mol

- IUPAC Name : N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety often exhibit significant antimicrobial properties. The inclusion of the oxadiazole ring in N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide enhances its effectiveness against various pathogens.

- Antibacterial Effects : Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has also been evaluated for its antifungal activity. Research suggests that oxadiazole derivatives can effectively combat fungal strains such as Candida albicans and Aspergillus niger .

- Antitubercular Activity : Notably, compounds with the oxadiazole structure have shown promise against Mycobacterium tuberculosis. In vitro studies indicate that certain derivatives can inhibit mycobacterial growth by targeting specific enzymes involved in fatty acid biosynthesis .

Anticancer Potential

The anticancer properties of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide are particularly noteworthy:

- Mechanism of Action : Research highlights that 1,3,4-oxadiazoles can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical for cancer cell proliferation . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancer cells.

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF7 and prostate cancer PC3) have demonstrated that oxadiazole-containing compounds induce cytotoxic effects at micromolar concentrations .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several derivatives of 1,3,4-oxadiazoles against common bacterial strains. The results showed that compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine exhibited MIC values ranging from 0.25 to 8 µg/mL against E. coli and S. aureus, indicating strong antibacterial potential .

Study 2: Anticancer Activity

In another study focused on anticancer activity, a series of oxadiazole derivatives were screened for their effects on cell viability in human cancer cell lines. The results indicated that certain compounds led to a significant reduction in cell viability (up to 70% at 10 µM concentration) through apoptosis induction mechanisms .

Data Summary Table

Q & A

Q. How to design derivatives with improved selectivity against off-target kinases?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.